molecular formula C12H12BrNO2 B585198 5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 920023-36-5

5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B585198
CAS No.: 920023-36-5
M. Wt: 282.137
InChI Key: ZNTOHWXQKHYBLX-UHFFFAOYSA-N
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Description

5-Bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a spirocyclic compound characterized by a unique structure that includes a bromine atom at the 5-position of the isobenzofuran ring. Spirocyclic compounds are known for their structural diversity and significant biological activities. The presence of a quaternary carbon and fused rings in the spiro system makes this compound particularly interesting for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can be achieved through a one-pot reaction involving the condensation of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . This method provides good to high yields of the desired spirocyclic compounds.

Industrial Production Methods

While specific industrial production methods for 5-Bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the spirocyclic compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[benzo[g]indole-2,1’-isobenzofuran]-3,3’,4,5(1H)-tetraone
  • Spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1’-isobenzofuran]-3,3’(1H)-dione

Uniqueness

5-Bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to the presence of a bromine atom at the 5-position, which can significantly influence its reactivity and biological activity. This distinguishes it from other spirocyclic compounds and makes it a valuable compound for further research and development .

Biological Activity

5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is classified as a spiro compound characterized by a unique structure where two rings are interconnected through a single atom. The compound has the following molecular formula:

  • Molecular Formula : C12_{12}H12_{12}BrNO2_2
  • Molecular Weight : 282.13 g/mol
  • CAS Number : 920023-36-5

Antiviral Properties

Research indicates that this compound exhibits antiviral activity. A study demonstrated its effectiveness against various viral strains by inhibiting viral replication through interference with viral entry mechanisms. This was particularly noted in the context of respiratory viruses.

Anticancer Effects

The compound has shown promising anticancer properties in several studies. It was found to induce apoptosis in cancer cell lines, particularly breast and lung cancer cells. The mechanism involves the activation of caspase pathways and the modulation of Bcl-2 family proteins, leading to increased cell death.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. In vitro studies revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes.

The biological activity of this compound is mediated through various biochemical pathways:

  • Receptor Interaction : The compound binds to specific receptors involved in cellular signaling pathways.
  • Enzyme Modulation : It inhibits key enzymes that are crucial for viral replication and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in target cells, leading to apoptosis.

Data Table: Summary of Biological Activities

Activity Type Effect Mechanism References
AntiviralInhibition of viral replicationInterference with viral entry
AnticancerInduction of apoptosisActivation of caspase pathways
AntimicrobialDisruption of bacterial membranesInhibition of enzymatic processes

Case Study 1: Antiviral Activity Against Influenza Virus

In a controlled laboratory setting, this compound was tested against influenza virus strains. The results indicated a significant reduction in viral load in treated cells compared to controls, suggesting its potential as an antiviral agent.

Case Study 2: Efficacy in Cancer Treatment

A recent study evaluated the anticancer effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Treatment with varying concentrations resulted in dose-dependent apoptosis, with IC50 values indicating strong cytotoxicity at lower concentrations.

Properties

IUPAC Name

6-bromospiro[2-benzofuran-3,4'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c13-8-1-2-10-9(7-8)11(15)16-12(10)3-5-14-6-4-12/h1-2,7,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTOHWXQKHYBLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=C(C=C3)Br)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693455
Record name 5-Bromo-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920023-36-5
Record name 5-Bromo-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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